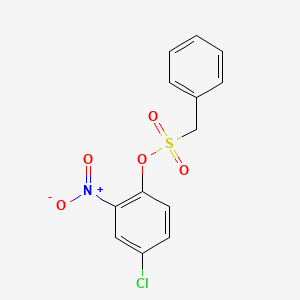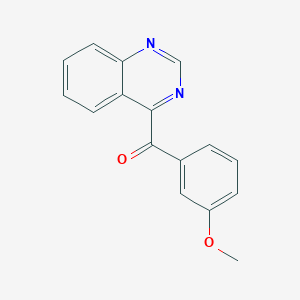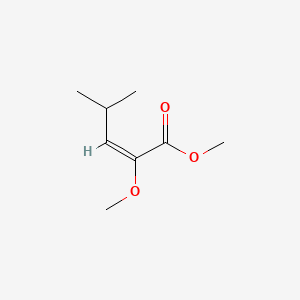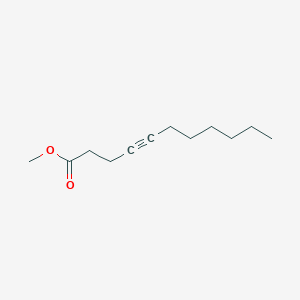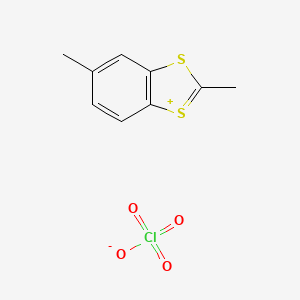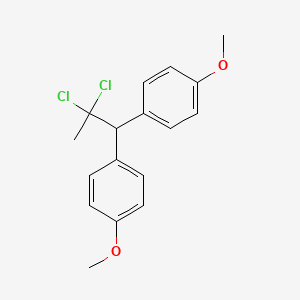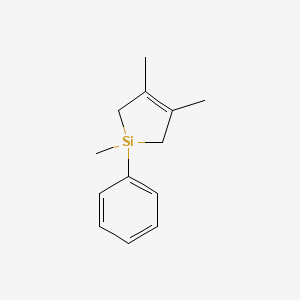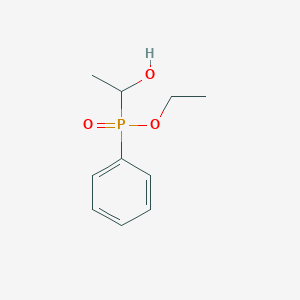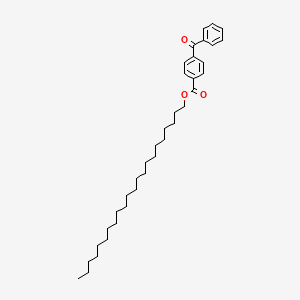![molecular formula C25H16N2 B14630193 2-(Quinolin-2-yl)-10H-indeno[1,2-g]quinoline CAS No. 57094-78-7](/img/structure/B14630193.png)
2-(Quinolin-2-yl)-10H-indeno[1,2-g]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Quinolin-2-yl)-10H-indeno[1,2-g]quinoline is a complex heterocyclic compound that features a fused ring system combining quinoline and indenoquinoline structures
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Quinolin-2-yl)-10H-indeno[1,2-g]quinoline typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:
Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with a ketone or aldehyde in the presence of an acid catalyst.
Pfitzinger Reaction: This reaction entails the condensation of isatin with a ketone in an alkaline medium.
Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate the reaction process, often resulting in higher yields and shorter reaction times.
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as continuous flow synthesis, which allows for the efficient and consistent production of the compound. This method can be optimized to reduce waste and improve yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Quinolin-2-yl)-10H-indeno[1,2-g]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, often using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Halogenated quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Quinolin-2-yl)-10H-indeno[1,2-g]quinoline has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(Quinolin-2-yl)-10H-indeno[1,2-g]quinoline involves its interaction with various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline: A simpler heterocyclic compound with a single fused ring system.
Indenoquinoline: A compound with a similar fused ring structure but lacking the quinoline moiety.
Quinolone: Known for its antibacterial properties and used in various pharmaceutical applications.
Uniqueness
2-(Quinolin-2-yl)-10H-indeno[1,2-g]quinoline is unique due to its complex fused ring system, which imparts distinct chemical and biological properties. Its ability to intercalate into DNA and inhibit key enzymes makes it a promising candidate for drug development and other scientific applications.
Eigenschaften
CAS-Nummer |
57094-78-7 |
|---|---|
Molekularformel |
C25H16N2 |
Molekulargewicht |
344.4 g/mol |
IUPAC-Name |
2-quinolin-2-yl-10H-indeno[1,2-g]quinoline |
InChI |
InChI=1S/C25H16N2/c1-3-7-20-17(6-1)13-19-15-25-18(14-21(19)20)10-12-24(27-25)23-11-9-16-5-2-4-8-22(16)26-23/h1-12,14-15H,13H2 |
InChI-Schlüssel |
LOVRUJUJVJFDEF-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC=CC=C2C3=C1C=C4C(=C3)C=CC(=N4)C5=NC6=CC=CC=C6C=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethanol, 2,2'-[[4-[(2,6-dibromo-4-nitrophenyl)azo]phenyl]imino]bis-, diacetate (ester)](/img/structure/B14630114.png)
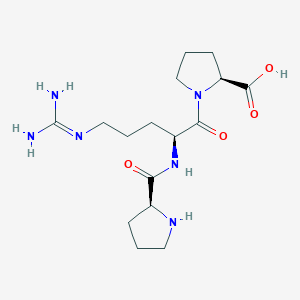
![1-[(Methylsulfanyl)methyl]pyrrolidine-2,5-dione](/img/structure/B14630123.png)
